Ethyl 4-(methylsulfonyl)benzoate
Overview
Description
Ethyl 4-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C10H12O4S . It has a molecular weight of 228.26 g/mol . This compound is used in various research and industrial applications.
Molecular Structure Analysis
Ethyl 4-(methylsulfonyl)benzoate contains a total of 27 bonds; 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfone .Chemical Reactions Analysis
Esters, such as Ethyl 4-(methylsulfonyl)benzoate, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions. They can also be converted to amides via an aminolysis reaction. Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction. They can be reduced to form alcohols or aldehydes depending on the reducing agent. Esters also react with organometallic compounds to form tertiary alcohols .Scientific Research Applications
Crystal Structure Analysis
Ethyl 4-(methylsulfonyl)benzoate and its derivatives have been studied for their crystal structures. In one study, the molecule showed specific angles and torsions, contributing to understanding its crystalline behavior and potential applications in material science (Xing & Nan, 2005).
Pharmacological Characterization
While focusing away from drug use and dosage, ethyl 4-(methylsulfonyl)benzoate derivatives have been characterized for their potential pharmacological applications. For instance, one study characterized a derivative as a potent and selective β3-adrenoceptor agonist, indicating its potential in treating specific medical conditions (Croci et al., 2007).
Synthesis and Spectral Studies
Synthesis and spectral studies of ethyl 4-(methylsulfonyl)benzoate derivatives have been conducted to understand their chemical properties. This research is crucial for the development of new compounds with desired characteristics (El-Bardan et al., 1992).
Inhibitory Effects in Biological Systems
Ethyl 4-(methylsulfonyl)benzoate compounds have been studied for their inhibitory effects in various biological systems, offering insights into their potential therapeutic uses. For example, their roles in inhibiting juvenile hormone synthesis and certain enzymatic activities have been explored (Kaneko et al., 2011).
Solubility and Thermodynamic Functions
The solubility of ethyl 4-(methylsulfonyl)benzoate in various solvents has been studied, providing essential data for its use in different applications. Understanding its solubility and thermodynamic properties is crucial for its formulation in various industrial and research settings (Xu et al., 2016).
properties
IUPAC Name |
ethyl 4-methylsulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-3-14-10(11)8-4-6-9(7-5-8)15(2,12)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTIKXSMRDSYSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284501 | |
Record name | ethyl 4-(methylsulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylsulfonyl)benzoate | |
CAS RN |
6274-54-0 | |
Record name | 6274-54-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-(methylsulfonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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